Hexahydro-1H-quinolizin-2(6H)-one basic properties
Hexahydro-1H-quinolizin-2(6H)-one basic properties
An In-depth Technical Guide to the Basic Properties of Hexahydro-1H-quinolizin-2(6H)-one
Introduction
Hexahydro-1H-quinolizin-2(6H)-one is a bicyclic organic compound featuring a quinolizidine skeleton. The quinolizidine ring system, a nitrogenous heterocycle with a 1-azabicyclo[4.4.0]decane core, is the foundational structure for a broad class of natural products known as quinolizidine alkaloids.[1][2] These alkaloids are predominantly found in the plant kingdom, particularly within the legume family (Fabaceae), and exhibit a wide spectrum of biological activities.[3][4] This guide provides a detailed examination of the fundamental basic properties of Hexahydro-1H-quinolizin-2(6H)-one, a ketone derivative of the saturated quinolizidine scaffold. Understanding these core characteristics is paramount for its application in synthetic chemistry, medicinal chemistry, and drug development. The insights herein are tailored for researchers, scientists, and professionals who require a comprehensive understanding of this molecule's behavior.
Core Molecular Attributes
The fundamental identity of Hexahydro-1H-quinolizin-2(6H)-one is established by its chemical formula, molecular weight, and unique identifiers. These attributes are critical for accurate documentation, procurement, and regulatory compliance.
| Property | Value | Source |
| IUPAC Name | Octahydro-2H-quinolizin-2-one | [5] |
| CAS Number | 23581-42-2 | [5] |
| Molecular Formula | C₉H₁₅NO | [5] |
| Molecular Weight | 153.22 g/mol | [5] |
| Exact Mass | 153.115364 g/mol | [5] |
| Synonyms | Hexahydro-1H-quinolizin-2(6H)-one; 1,3,4,6,7,8,9,9a-octahydroquinolizin-2-one | [5] |
Basicity and Acid-Base Chemistry
The defining basic property of Hexahydro-1H-quinolizin-2(6H)-one stems from the lone pair of electrons on its tertiary bridgehead nitrogen atom. This nitrogen atom can accept a proton (H⁺), allowing the molecule to act as a Brønsted-Lowry base. The equilibrium between the neutral (free base) form and the protonated (conjugate acid) form is fundamental to its behavior in solution.
The basicity is quantified by its pKa value, which is the pH at which the concentrations of the protonated and unprotonated forms are equal. While the exact experimental pKa for this specific ketone derivative is not readily published, the pKa of the parent quinolizidine scaffold serves as an excellent estimate and is known to be significantly basic due to the electron-donating nature of the alkyl framework and the stereoelectronically accessible lone pair on the nitrogen.
Caption: Acid-base equilibrium of the quinolizidinone nitrogen.
This basicity dictates that the molecule's solubility and reactivity are highly pH-dependent. In acidic environments (pH < pKa), it will predominantly exist as the charged quinolizinium cation, enhancing its solubility in aqueous media. Conversely, in neutral or basic conditions (pH > pKa), the neutral, less polar free base form will dominate, favoring solubility in organic solvents.
Spectroscopic and Analytical Characterization
Characterization and purity assessment of Hexahydro-1H-quinolizin-2(6H)-one rely on standard analytical techniques. The rigid bicyclic structure provides a distinct spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum will be complex due to the number of non-equivalent protons in the saturated ring system. Key diagnostic signals include multiplets in the aliphatic region (typically 1.5-3.5 ppm). Protons on carbons adjacent (alpha) to the nitrogen atom and the carbonyl group will be deshielded and appear further downfield.
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¹³C NMR: The spectrum will show nine distinct carbon signals. The carbonyl carbon (C=O) will be the most downfield signal, typically in the range of 200-210 ppm. Carbons alpha to the nitrogen will appear in the 50-70 ppm region. 2D NMR techniques like COSY and HSQC are essential for definitive assignment of all proton and carbon signals and for establishing stereochemistry.[6]
Infrared (IR) Spectroscopy:
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A strong, sharp absorption band characteristic of a ketone carbonyl (C=O) stretch will be prominent, typically appearing around 1710-1725 cm⁻¹.
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C-N stretching vibrations will be observed in the fingerprint region, usually between 1000-1250 cm⁻¹.
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The absence of N-H (around 3300-3500 cm⁻¹) and O-H bands confirms the tertiary amine and the absence of hydroxyl impurities.
Mass Spectrometry (MS):
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Electron Ionization (EI-MS): The molecular ion peak (M⁺) should be observed at m/z = 153. The fragmentation pattern will be characteristic of the quinolizidine ring, often involving cleavage alpha to the nitrogen atom, leading to stable iminium ion fragments.
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Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ will be the dominant peak at m/z = 154, confirming the molecular weight and basic nature of the compound. LC-MS/MS is a powerful tool for quantifying the amine in complex biological matrices.[7]
Stereochemical Considerations
The quinolizidine skeleton is a fused bicyclic system. The junction of the two six-membered rings can exist in either a trans or a cis configuration, leading to stereoisomers. The relative orientation of the substituents at the bridgehead carbons (in this case, the bridgehead proton) determines the overall 3D shape of the molecule. The trans-fused conformation is generally more thermodynamically stable. The presence of the ketone at the C2 position introduces an additional chiral center at C9a, further complicating the stereochemical landscape. The specific stereochemistry can significantly impact biological activity, as molecular shape is crucial for interactions with protein binding sites. The rigid, well-defined three-dimensional structure of bicyclic amines is a key reason for their popularity in drug design, as it can improve both pharmacodynamic and pharmacokinetic properties.[8]
Synthesis and Reactivity Overview
The synthesis of quinolizidinone derivatives can be achieved through various synthetic strategies. A common approach involves multi-step sequences starting from readily available precursors. For instance, enantioselective syntheses have been developed from chiral pool starting materials, often featuring key steps like dihydroxylation and ring-closing metathesis (RCM) to construct the bicyclic core.[9] Other methods may involve cyclization reactions of appropriately substituted piperidine derivatives.[10] The presence of the ketone functionality offers a reactive handle for further chemical modification, such as reduction to the corresponding alcohol or conversion to other functional groups, making it a versatile intermediate for building more complex molecules.
Pharmacological and Toxicological Context
Hexahydro-1H-quinolizin-2(6H)-one belongs to the quinolizidine alkaloid family. This class of compounds is known for a diverse range of pharmacological and toxicological effects.[11]
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Biological Activities: Naturally occurring and synthetic quinolizidine alkaloids have been reported to possess cytotoxic, antiviral, antimicrobial, anti-inflammatory, and antimalarial properties.[2] Some have shown potential as anticancer agents and apoptosis inducers.[4]
-
Mechanism of Action: The biological effects are varied. For instance, some quinolizidine alkaloids act as competitive acetylcholine inhibitors, interfering with signal transduction at the motor endplate, which is the basis for their toxicity.[3]
-
Toxicity: Many quinolizidine alkaloids are toxic, particularly to grazing livestock.[12] The consumption of plants containing high levels of these alkaloids, such as certain species of lupins, can lead to poisoning with symptoms including coordination disorders, respiratory distress, and in severe cases, death from respiratory paralysis.[12] Therefore, any research involving this class of compounds must be conducted with appropriate safety precautions.
Experimental Protocols
The following protocols provide a framework for the experimental determination of key basic properties.
Protocol 1: Potentiometric Titration for pKa Determination
This method determines the pKa by monitoring the pH of a solution of the amine as a standardized acid is added.
Rationale: Titrating the basic amine with a strong acid generates a titration curve (pH vs. volume of titrant). The pKa corresponds to the pH at the half-equivalence point, where half of the amine has been protonated.
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Methodology:
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Preparation: Accurately weigh ~15-20 mg of Hexahydro-1H-quinolizin-2(6H)-one and dissolve it in 50 mL of CO₂-free deionized water. If solubility is limited, a co-solvent like methanol or ethanol may be used, but the resulting pKa will be an apparent pKa (pKa_app).
-
Calibration: Calibrate a pH meter using standard buffer solutions at pH 4.01, 7.00, and 10.01.
-
Titration: Place the sample solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode and a temperature probe. Begin adding a standardized strong acid (e.g., 0.1 M HCl) in small, precise increments (e.g., 0.05-0.10 mL) using a burette.
-
Recording: After each increment of acid, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Analysis: Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis). The equivalence point is the point of steepest inflection. The pKa is the pH value at exactly half the volume of titrant required to reach the equivalence point.
Protocol 2: Kinetic Solubility Assessment (Shake-Flask Method)
This protocol provides a standard method for determining the thermodynamic equilibrium solubility of a compound in a given solvent.
Rationale: By agitating an excess amount of the solid compound in a solvent for an extended period, a saturated solution is formed. Quantifying the concentration of the compound in the filtered solution gives the equilibrium solubility.
Caption: Workflow for determining equilibrium solubility.
Step-by-Step Methodology:
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Preparation: Add an excess amount of solid Hexahydro-1H-quinolizin-2(6H)-one (e.g., 2-5 mg) to a glass vial containing a known volume (e.g., 1 mL) of the desired buffer or solvent (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 to 48 hours to allow the system to reach equilibrium.
-
Sampling: After equilibration, carefully withdraw a sample of the suspension.
-
Filtration: Immediately filter the sample through a low-binding syringe filter (e.g., 0.45 µm PVDF) to remove all undissolved solid.
-
Analysis: Accurately dilute the resulting clear filtrate with an appropriate solvent. Quantify the concentration of the compound in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve of known concentrations.
-
Calculation: Back-calculate to determine the concentration in the original undiluted filtrate. This value represents the equilibrium solubility of the compound under the tested conditions.
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